Benzaldehyde, 2-(1,3-butadienyl)-
Description
Contextual Significance in Modern Organic Synthesis
Substituted benzaldehydes are foundational scaffolds in organic chemistry, prized for their versatility. wisdomlib.orgwisdomlib.org The aldehyde group is a gateway to numerous chemical transformations, including oxidations, reductions, and condensations, making these compounds crucial starting materials for synthesizing a wide array of derivatives such as chalcones, oxazolones, and various heterocyclic systems. wisdomlib.orgresearchgate.net They are frequently employed in the creation of Schiff bases and pyrazole (B372694) derivatives, highlighting their importance in constructing complex molecules. wisdomlib.org
Concurrently, the 1,3-butadiene (B125203) moiety is a classic example of a conjugated diene, renowned for its role in pericyclic reactions, most notably the Diels-Alder reaction. accessscience.comresearchgate.net This [4+2] cycloaddition is one of the most powerful tools in synthetic chemistry for forming six-membered rings with high stereocontrol. accessscience.com
The combination of these two functionalities in a single molecule, as seen in Benzaldehyde (B42025), 2-(1,3-butadienyl)-, creates a bifunctional building block with significant potential. The ortho-positioning of the aldehyde and the butadienyl chain sets the stage for intramolecular reactions, allowing for the rapid assembly of complex polycyclic architectures from a relatively simple precursor. This strategic arrangement makes such systems highly attractive for target-oriented synthesis and the exploration of novel chemical transformations.
Structural Characteristics of Benzaldehyde, 2-(1,3-butadienyl)- Isomers
The core structure of Benzaldehyde, 2-(1,3-butadienyl)- consists of a benzaldehyde skeleton where the C2-position (ortho to the formyl group) is substituted with a 1,3-butadienyl chain. The conjugated diene portion of the molecule can exist as several stereoisomers due to the presence of two double bonds. Each double bond can have either an E (entgegen, trans) or Z (zusammen, cis) configuration, leading to four possible planar isomers.
For the diene to participate in concerted reactions like the Diels-Alder, it must adopt an s-cis (or cisoid) conformation, where both double bonds are on the same side of the single bond connecting them. This is in equilibrium with the generally more stable s-trans (or transoid) conformation. The specific stereochemistry of the double bonds influences the conformational preferences and, consequently, the reactivity of the diene.
Table 1: Potential Stereoisomers of the 1,3-Butadienyl Substituent
| Isomer Configuration | Description |
| (1E,3E) | Both double bonds have a trans configuration. |
| (1E,3Z) | The first double bond is trans, the second is cis. |
| (1Z,3E) | The first double bond is cis, the second is trans. |
| (1Z,3Z) | Both double bonds have a cis configuration. |
The electronic nature of the molecule is characterized by the electron-withdrawing aldehyde group (-CHO) and the electron-donating, π-conjugated butadienyl system. The proximity of these groups suggests a potential for electronic interaction that could modulate the reactivity of both the aldehyde and the diene.
Overview of Academic Research Trajectories for Dienyl-Substituted Benzaldehydes
While specific research on Benzaldehyde, 2-(1,3-butadienyl)- is not extensively documented, the reactivity of analogous systems, particularly 2-alkenyl benzaldehydes, provides a clear indication of potential research directions. rsc.orgrsc.org
A significant body of research has focused on the radical cyclization of 2-alkenyl benzaldehyde derivatives. rsc.orgrsc.org These reactions provide an effective route to functionalized benzocycloketones, such as chromanones and indanones, which are prevalent in bioactive molecules and natural products. rsc.org These transformations can proceed via either intramolecular or intermolecular pathways, often facilitated by transition metal catalysis or photocatalysis under mild conditions. rsc.orgresearchgate.net
For Benzaldehyde, 2-(1,3-butadienyl)-, the presence of the extended conjugated system opens up powerful synthetic possibilities beyond those of simple 2-alkenyl benzaldehydes. The most compelling trajectory involves the Intramolecular Diels-Alder (IMDA) reaction. masterorganicchemistry.com In this scenario, the butadienyl moiety can act as the diene, while a dienophile undergoes a cycloaddition reaction. There are several possibilities:
Hetero-Diels-Alder: The aldehyde's carbonyl group (C=O) could itself act as the dienophile, leading to the formation of a fused, oxygen-containing bicyclic system. Lewis acid catalysis is known to facilitate such inverse-electron-demand Diels-Alder reactions involving α,β-unsaturated aldehydes. brandeis.edu
Tandem Reactions: The aldehyde could be converted in situ to a more reactive dienophile, which then undergoes an IMDA reaction with the tethered diene.
Transannular Diels-Alder: If the molecule is part of a larger macrocyclic ring, a transannular reaction could occur, forming complex bridged polycyclic structures.
The IMDA reaction is a highly efficient method for constructing complex molecular frameworks in a single step, often creating multiple stereocenters with high selectivity. masterorganicchemistry.com The exploration of these intramolecular pathways in dienyl-substituted benzaldehydes like the title compound represents a promising frontier for the synthesis of novel polycyclic and heterocyclic compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10O |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-buta-1,3-dienylbenzaldehyde |
InChI |
InChI=1S/C11H10O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2-9H,1H2 |
InChI Key |
CMFAYGXRJXBNMM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CC1=CC=CC=C1C=O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Principles
Regio- and Stereoselective Synthetic Pathways
The precise control of regiochemistry and stereochemistry is paramount in the synthesis of complex organic molecules. For 2-(1,3-butadienyl)benzaldehyde, this translates to the specific placement of the butadienyl group at the ortho position of the benzaldehyde (B42025) and the controlled formation of the E or Z configuration of the double bonds within the diene.
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.orglibretexts.org
The Wittig reaction utilizes a phosphonium (B103445) ylide, a species with adjacent opposite charges, which acts as a nucleophile attacking the carbonyl carbon of an aldehyde. masterorganicchemistry.comstackexchange.com This initial step can proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate directly, or via a stepwise mechanism involving a betaine (B1666868) intermediate. masterorganicchemistry.comwikipedia.orgstackexchange.com The oxaphosphetane then decomposes to yield the desired alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comstackexchange.com The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Unstabilized ylides, such as those with alkyl substituents, typically lead to the formation of (Z)-alkenes, while stabilized ylides, bearing electron-withdrawing groups, predominantly yield (E)-alkenes. stackexchange.comorganic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.org This reaction generally favors the formation of (E)-alkenes due to thermodynamic control, where the transition state leading to the trans product is lower in energy. nrochemistry.comorganic-chemistry.org A key advantage of the HWE reaction is the easy removal of the phosphate (B84403) byproduct by aqueous extraction. organic-chemistry.org The Still-Gennari modification of the HWE reaction allows for the selective synthesis of (Z)-olefins by using phosphonates with electron-withdrawing groups, such as trifluoroethyl, which accelerates the elimination of the oxaphosphetane intermediate. nrochemistry.comyoutube.com
In the context of synthesizing 2-(1,3-butadienyl)benzaldehyde, these olefination strategies could be envisioned starting from 2-formylbenzaldehyde and an appropriate phosphonium ylide or phosphonate reagent containing the butadiene fragment.
Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon bonds. Reactions like the Suzuki, Stille, and Heck couplings allow for the direct connection of aryl and vinyl groups.
For the synthesis of 2-(1,3-butadienyl)benzaldehyde, a plausible approach involves the palladium-catalyzed coupling of a 2-formylphenyl derivative with a butadienyl partner. For instance, 2-formylphenylboronic acid could be coupled with a butadienyl halide or triflate under Suzuki conditions. Alternatively, a 2-halobenzaldehyde could be coupled with a butadienylstannane (Stille coupling) or buta-1,3-diene itself (Heck coupling).
A one-pot, two-step procedure has been developed for the synthesis of substituted benzaldehydes. rug.nlnih.gov This method involves the in-situ formation of a stable aluminum hemiaminal, which acts as a protected aldehyde. rug.nlnih.gov This intermediate is then amenable to palladium-catalyzed cross-coupling with organometallic reagents, including organolithium compounds. rug.nlnih.gov This strategy could potentially be adapted for the introduction of a butadienyl group.
Furthermore, palladium(II) has been shown to react with 1,3-dienes like 1,3-butadiene (B125203) in aqueous or aqueous acetone (B3395972) solutions to form butenyl ethers. rsc.org While not a direct route to the target aldehyde, this reactivity highlights the interaction of palladium with dienes.
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. sigmaaldrich.com This reaction is known for its high stereospecificity and regioselectivity. While the target molecule, 2-(1,3-butadienyl)benzaldehyde, is itself a diene and could potentially participate in Diels-Alder reactions, this cycloaddition can also be a key step in its synthesis. nih.gov
One can envision a strategy where a precursor containing the benzaldehyde moiety is constructed through a Diels-Alder reaction. For example, a diene containing a masked aldehyde function could react with a suitable dienophile to form a cyclohexene (B86901) ring, which is then aromatized to the benzene (B151609) ring of the final product.
A specific example of a relevant Diels-Alder reaction involves the thermal cracking of 3-sulfolene (B121364) (butadiene sulfone) to generate 1,3-butadiene in situ. youtube.com This highly reactive diene can then be trapped by a dienophile. youtube.com
Recent advancements have demonstrated the use of Brønsted acids, particularly chiral phosphoric acids, to catalyze the enantioselective synthesis of (Z)-1,3-butadienyl-2-carbinols. acs.orgnih.govnih.govscilit.com This reaction proceeds via the addition of α-alkyl-substituted homoallenyl boronates to aldehydes. nih.gov The chiral phosphoric acid catalyst plays a crucial role in controlling the stereochemistry, leading to high yields and excellent Z-selectivities and enantiopurities. acs.orgnih.govdntb.gov.ua
The reaction of a homoallenyl boronate with an aldehyde, such as benzaldehyde, can occur without a catalyst, but the Z-selectivity is often moderate. acs.org The addition of a Lewis acid can influence the E/Z selectivity. acs.org However, chiral Brønsted acids have proven to be particularly effective in promoting the formation of the (Z)-isomer with high enantioselectivity. acs.orgnih.gov The proposed mechanism involves a cyclic six-membered chair-like transition state where the Brønsted acid activates the aldehyde through hydrogen bonding. nih.gov
While this method directly yields a carbinol and not the aldehyde, the resulting 1,3-butadienyl-2-carbinol could potentially be oxidized to the corresponding aldehyde, providing an indirect but highly stereoselective route to a derivative of the target compound.
Table 1: Brønsted Acid-Catalyzed Synthesis of (Z)-1,3-Butadienyl-2-carbinols
| Entry | Aldehyde | Catalyst | Yield (%) | Z:E Ratio | ee (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Benzaldehyde | None | 92 | 6:1 | 95 | acs.org |
| 2 | Benzaldehyde | BF3·OEt2 | 69 | 1:1 | - | acs.org |
| 3 | Benzaldehyde | (R)-A | 86 | >30:1 | 98 | nih.gov |
| 4 | p-MeOC6H4CHO | (R)-A | 92 | >30:1 | 99 | acs.org |
| 5 | p-ClC6H4CHO | (R)-A | 85 | >30:1 | 98 | acs.org |
(R)-A refers to a specific chiral phosphoric acid catalyst.
Organometallic reagents, particularly organolithium compounds, are potent nucleophiles used for forming carbon-carbon bonds. The use of butadienyllithium intermediates presents a direct method for introducing the 1,3-butadienyl group.
However, traditional organometallic reagents like 2-(1,3-butadienyl)magnesium chloride and butadienyllithium compounds can suffer from poor regioselectivity. organic-chemistry.org An alternative approach that has shown promise is the indium-mediated coupling of 1,4-dibromo-2-butyne (B1582476) with carbonyl compounds in aqueous media. organic-chemistry.org This method provides 1,3-butadien-2-ylmethanols in good yields and with high regio- and stereoselectivity. organic-chemistry.org The reaction is thought to proceed through an organoindium intermediate. organic-chemistry.org
A one-pot reduction/cross-coupling procedure has been developed for the synthesis of functionalized benzaldehydes. rug.nlnih.gov This method utilizes a stable aluminum hemiaminal as a latent aldehyde, which can then undergo cross-coupling with organolithium reagents. rug.nlnih.gov This strategy could potentially be adapted for the synthesis of 2-(1,3-butadienyl)benzaldehyde by using a butadienyllithium reagent.
Hydrotelluration, the addition of H-Te bonds across a multiple bond, offers another avenue for the functionalization of alkynes and the synthesis of dienes. While direct hydrotelluration-based synthesis of 2-(1,3-butadienyl)benzaldehyde is not prominently documented, the principles of this methodology could be applied. For instance, hydrotelluration of a suitable enyne precursor could generate a tellurium-containing diene, which could then be further elaborated to the target aldehyde.
Optimization of Synthetic Reaction Conditions and Process Efficiency
The efficiency and selectivity of the synthesis of Benzaldehyde, 2-(1,3-butadienyl)- are highly dependent on the careful control of various reaction parameters. The choice of solvent, temperature, and catalyst system plays a pivotal role in maximizing the yield and minimizing the formation of byproducts.
Influence of Solvent Systems and Temperature Profiles
The selection of an appropriate solvent system is critical for achieving optimal reaction outcomes. The polarity and boiling point of the solvent can significantly influence the solubility of reactants and catalysts, as well as the reaction rate. For instance, in palladium-catalyzed cross-coupling reactions, which are commonly employed for the synthesis of this compound, solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are often used. The use of ionic liquids in combination with solvents like dimethyl sulfoxide (B87167) (DMSO) has been shown to increase both reaction yields and rates in certain Heck coupling reactions. nih.gov
Temperature is another crucial factor that must be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesirable side products or decomposition of the catalyst. For example, in the catalytic dehydration of butanediol (B1596017) to produce butadiene, the first dehydration step is typically carried out at temperatures between 300 and 400 °C, while the second step occurs at lower temperatures, below 300 °C. ugent.be Finding the optimal temperature profile often involves a trade-off between reaction speed and selectivity.
| Parameter | Effect on Reaction | Example |
| Solvent Polarity | Influences solubility of reactants and catalyst, affecting reaction rate. | In Suzuki-Miyaura coupling, a variety of organic solvents can be used, and even aqueous conditions are sometimes possible. libretexts.org |
| Solvent Boiling Point | Determines the maximum reaction temperature at atmospheric pressure. | Higher boiling point solvents allow for higher reaction temperatures, which can increase reaction rates. |
| Temperature | Affects reaction rate and selectivity. | In the dehydration of 2,3-dimethyl-2,3-butanediol, increasing the temperature from 403 K to 433 K increases the yield of 2,3-dimethylbutadiene. researchgate.net |
Catalyst Design and Ligand Effects on Yield and Selectivity
The choice of catalyst and associated ligands is arguably the most critical factor in the synthesis of Benzaldehyde, 2-(1,3-butadienyl)-, particularly in cross-coupling reactions like the Suzuki-Miyaura or Heck reactions. libretexts.orgorganic-chemistry.org Palladium-based catalysts are widely used for these transformations. libretexts.orgorganic-chemistry.org
The design of the ligand attached to the palladium center has a profound impact on the catalyst's activity, stability, and selectivity. libretexts.org Electron-rich and sterically bulky phosphine ligands are often employed to enhance the efficiency of the catalytic cycle. libretexts.org For example, in Suzuki-Miyaura coupling, ligands can be categorized as phosphine, carbon, or nitrogen-based, each influencing the reaction in different ways. libretexts.org The use of N-heterocyclic carbenes (NHCs) as ligands has also gained prominence due to their strong σ-donating ability, which can stabilize the palladium catalyst. organic-chemistry.org
Furthermore, the choice of the palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, can also affect the catalytic activity. libretexts.org In some cases, pre-catalysts are used which are converted to the active Pd(0) species in situ. youtube.com The development of phosphine-free catalyst systems is an active area of research, aiming to reduce the cost and toxicity associated with phosphine ligands. organic-chemistry.org
| Catalyst/Ligand Feature | Influence on Reaction | Example |
| Palladium Precursor | Affects the generation of the active Pd(0) catalyst. | Pd(OAc)₂ and Pd₂(dba)₃ are common precursors for Suzuki and Heck reactions. libretexts.org |
| Ligand Type | Influences catalyst stability, activity, and selectivity. | Phosphine ligands, N-heterocyclic carbenes (NHCs), and nitrogen-based ligands are used in palladium catalysis. libretexts.orgorganic-chemistry.org |
| Ligand Steric Bulk | Can enhance reductive elimination and improve catalyst stability. | Bulky phosphine ligands are often beneficial in cross-coupling reactions. libretexts.org |
| Ligand Electronics | Electron-donating ligands can facilitate oxidative addition. | Electron-rich ligands can improve the rate of the initial step in the catalytic cycle. libretexts.org |
Retrosynthetic Analysis and Precursor Design
Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule like Benzaldehyde, 2-(1,3-butadienyl)-. amazonaws.comscribd.com This process involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections." amazonaws.com
A plausible retrosynthetic disconnection for Benzaldehyde, 2-(1,3-butadienyl)- would be at the carbon-carbon bond between the benzene ring and the butadienyl side chain. This suggests a cross-coupling reaction as the final step in the synthesis. Two primary strategies emerge from this disconnection: a Suzuki-Miyaura coupling or a Heck reaction.
Suzuki-Miyaura Coupling Approach:
This approach would involve the coupling of a boronic acid or ester derivative of either the benzaldehyde or the butadiene fragment with a halide or triflate derivative of the other fragment. libretexts.orgyoutube.comyoutube.com For example, one could couple 2-formylphenylboronic acid with a 1-halo-1,3-butadiene. The choice of base and palladium catalyst/ligand system would be crucial for the success of this reaction. youtube.comyoutube.com
Heck Reaction Approach:
Alternatively, a Heck reaction could be employed, which involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org In this case, one could react 2-halobenzaldehyde with 1,3-butadiene. nih.gov The regioselectivity of the addition to the diene would need to be carefully controlled.
Precursor Design:
The design of the immediate precursors is guided by the chosen synthetic route. For a Suzuki-Miyaura coupling, the synthesis of the organoboron reagent is a key step. youtube.com For a Heck reaction, the corresponding halide or triflate is required. organic-chemistry.org The stability and reactivity of these precursors are important considerations. For instance, stable precursors for volatile aldehydes, such as imidazolidines, have been developed which can release the aldehyde under mild acidic conditions. researchgate.net Similarly, stable precursors for 1,3-dienes, such as sulfolenes, can be used in reactions without isolating the unstable diene itself. researchgate.net
Reactivity and Transformational Chemistry
Electrophilic and Nucleophilic Transformations of the Aldehyde Functionality
The aldehyde group in Benzaldehyde (B42025), 2-(1,3-butadienyl)- is a key site for various chemical reactions. However, its reactivity is tempered compared to simple aliphatic aldehydes. The aromatic ring acts as an electron-donating group through resonance, which reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. libretexts.orglibretexts.orgdoubtnut.com This effect, combined with the steric hindrance provided by the bulky structure, governs the conditions required for its transformations. doubtnut.comdoubtnut.com
Oxidation and Reduction Chemistry
The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The oxidation of the aldehyde to a carboxylic acid, 2-(1,3-butadienyl)benzoic acid, can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) and potassium dichromate (K2Cr2O7) under acidic conditions. Milder oxidants like silver oxide (Ag2O) in the Tollens' test can also be employed.
| Reagent | Product | Conditions |
| Potassium Permanganate (KMnO4) | 2-(1,3-butadienyl)benzoic acid | Acidic or basic |
| Potassium Dichromate (K2Cr2O7) | 2-(1,3-butadienyl)benzoic acid | Acidic |
| Silver Oxide (Ag2O) | 2-(1,3-butadienyl)benzoic acid | Ammoniacal solution |
Reduction: Reduction of the aldehyde group yields 2-(1,3-butadienyl)benzyl alcohol. This can be accomplished using metal hydrides such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Catalytic hydrogenation with H2 gas over a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni) can also be used, although care must be taken to avoid reduction of the diene system.
| Reagent | Product | Notes |
| Sodium Borohydride (NaBH4) | 2-(1,3-butadienyl)benzyl alcohol | Selective for the aldehyde |
| Lithium Aluminum Hydride (LiAlH4) | 2-(1,3-butadienyl)benzyl alcohol | More reactive, less selective |
| Catalytic Hydrogenation (H2/catalyst) | 2-(1,3-butadienyl)benzyl alcohol | Risk of diene reduction |
Condensation and Nucleophilic Addition Reactions
The aldehyde group is a prime target for nucleophilic addition and condensation reactions, leading to the formation of new carbon-carbon bonds. libretexts.orglibretexts.org
Aldol (B89426) Condensation: In a crossed-aldol condensation, Benzaldehyde, 2-(1,3-butadienyl)- can react with an enolizable aldehyde or ketone in the presence of a base. masterorganicchemistry.com For instance, reaction with ethanal would yield (2E,4E)-5-(2-(1,3-butadienyl)phenyl)pent-2-enal after dehydration. Since Benzaldehyde, 2-(1,3-butadienyl)- has no α-hydrogens, it can only act as the electrophilic partner in this reaction. masterorganicchemistry.com
Wittig Reaction: The Wittig reaction provides a method to convert the aldehyde to an alkene. Reaction with a phosphorus ylide, such as methyltriphenylphosphonium (B96628) bromide, would replace the carbonyl oxygen with a methylene (B1212753) group, forming 1-(1,3-butadienyl)-2-vinylbenzene.
Grignard Reaction: Addition of a Grignard reagent, like ethylmagnesium bromide, to the aldehyde leads to the formation of a secondary alcohol after acidic workup, in this case, 1-(2-(1,3-butadienyl)phenyl)propan-1-ol.
Pericyclic Reactions of the 1,3-Butadienyl Moiety
The 1,3-butadienyl group is well-suited to participate in pericyclic reactions, most notably the Diels-Alder reaction.
Intermolecular Diels-Alder Reactions (as Diene or Dienophile)
The conjugated diene of Benzaldehyde, 2-(1,3-butadienyl)- can react with a dienophile in a [4+2] cycloaddition. The reactivity is enhanced if the dienophile has electron-withdrawing groups. libretexts.org For example, reaction with maleic anhydride (B1165640) would yield a cyclohexene (B86901) derivative. upenn.edu While less common, the terminal double bond of the butadienyl group could potentially act as a dienophile in the presence of a highly reactive diene.
| Reaction Type | Reactant | Product |
| As Diene | Maleic Anhydride | 4-(2-formylphenyl)-cyclohex-4-ene-1,2-dicarboxylic anhydride |
| As Dienophile | 1,3-Butadiene (B125203) | 4-(2-formylphenyl)-4-vinylcyclohexene |
Research on 2-bromo-1,3-butadienes has shown their effectiveness in tandem Diels-Alder/cross-coupling sequences, suggesting that substituted butadienes are versatile substrates for these reactions. nih.govresearchgate.net
Hetero-Diels-Alder Reactions and Mechanistic Insights
The butadienyl system can also participate in hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom. rsc.org For instance, it can react with a heterodienophile like a nitroso compound or an imine. These reactions are valuable for the synthesis of heterocyclic compounds. Studies on related systems, such as 1,3-bis(silyloxy)-1,3-butadienes reacting with arylsulfonylcyanides, demonstrate the utility of substituted butadienes in forming functionalized pyridines. nih.gov Furthermore, inverse electron demand Diels-Alder reactions, where an electron-poor diene reacts with an electron-rich dienophile, are a powerful tool in organic synthesis, although examples with this specific substrate are not prevalent. nih.gov
Catalytic Reactions Involving the Diene System
The diene system is susceptible to various catalytic transformations.
Catalytic Hydrogenation: Complete saturation of the diene to a butyl group can be achieved with catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under more forcing conditions than those used for the selective reduction of the aldehyde. This would yield 2-butylbenzaldehyde.
Catalytic Dehydration/Dehydrogenation: While not directly applicable to this substrate, related research shows that diols can be catalytically dehydrated to form conjugated dienes. researchgate.netgoogle.com This highlights the potential for catalytic manipulation of the diene system.
Other Catalytic Processes: The diene could potentially undergo other transition-metal-catalyzed reactions such as hydroformylation, which would introduce a formyl group at one of the double bonds, or various cross-coupling reactions if a suitable leaving group were present on the diene. The oxidation of 1,3-butadiene by enzymes like chloroperoxidase to produce compounds like crotonaldehyde (B89634) suggests that biocatalytic transformations of the diene are also a possibility. nih.govnih.gov
Transition Metal-Catalyzed Hydroacylation Reactions
Transition metal-catalyzed hydroacylation is a powerful method for the formation of carbon-carbon bonds and the synthesis of ketones. rsc.orgox.ac.uk In the context of Benzaldehyde, 2-(1,3-butadienyl)-, intramolecular hydroacylation, where the aldehyde group reacts with the butadienyl chain, can be a key transformation. This process is often catalyzed by rhodium, cobalt, or iridium complexes. researchgate.netbeilstein-journals.org
The mechanism generally involves the oxidative addition of the aldehydic C-H bond to the metal center, followed by migratory insertion of the diene into the metal-hydride or metal-acyl bond, and concluding with reductive elimination to afford the cyclized product. The regioselectivity and stereoselectivity of this reaction are highly dependent on the choice of metal catalyst and the ligands employed.
For instance, rhodium-catalyzed intramolecular hydroacylation of similar 2-alkenylbenzaldehydes has been shown to produce indanone derivatives with high efficiency. researchgate.net While specific studies on Benzaldehyde, 2-(1,3-butadienyl)- are not extensively detailed in the provided results, the general principles of transition metal-catalyzed hydroacylation suggest that it would be a viable substrate for the synthesis of functionalized cyclic ketones. rsc.orgresearchgate.net
Table 1: Transition Metals and Ligands in Hydroacylation Reactions
| Catalyst System | Product Type | Reference |
|---|---|---|
| Cationic Rhodium with Bisphosphine Ligands | 1,3-Dicarbonyl Compounds | researchgate.net |
| Cobalt with Chiral Diphosphine | trans-2,3-Disubstituted Indanones | researchgate.net |
| [Ir(COD)Cl]₂ with KOH | Hydroacylated Bicyclic Adducts | beilstein-journals.org |
| Ruthenium-JOSIPHOS | Carbonyl Crotylation Products | nih.gov |
Asymmetric Catalysis in Carbon-Carbon Bond Formation
Asymmetric catalysis provides a means to synthesize chiral molecules with high enantiomeric purity, which is of significant importance in medicinal chemistry and materials science. The aldehyde and butadienyl functionalities of Benzaldehyde, 2-(1,3-butadienyl)- offer multiple handles for asymmetric C-C bond formation.
One notable example is the asymmetric homoallenylboration of aldehydes, where a chiral phosphoric acid can catalyze the reaction between a 2,3-dienylboronic ester and an aldehyde to produce enantiomerically enriched 1,3-butadienyl-2-carbinols. nih.gov This reaction proceeds through a cyclic six-membered chair-like transition state, with hydrogen bonding playing a crucial role in the activation of the allene (B1206475) reagent. nih.gov Although this example involves the synthesis of a butadienyl carbinol from an aldehyde, the reverse reaction, or a similar coupling involving the butadienyl moiety of the title compound, is conceptually plausible under the right catalytic conditions.
Furthermore, iridium-catalyzed asymmetric hydrogenation of allylic and homoallylic alcohols using phosphinomethyl-oxazoline ligands has been shown to be highly efficient. researchgate.net This suggests that derivatives of Benzaldehyde, 2-(1,3-butadienyl)- could be suitable substrates for asymmetric reductions or other transformations involving the butadienyl group.
Aromatic Ring Functionalization
The benzene (B151609) ring of Benzaldehyde, 2-(1,3-butadienyl)- is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic systems. masterorganicchemistry.com The nature and position of the substituents on the ring significantly influence the rate and regioselectivity of these reactions. lumenlearning.comunizin.org
Electrophilic Aromatic Substitution Patterns and Directing Effects
In Benzaldehyde, 2-(1,3-butadienyl)-, the aromatic ring is substituted with two groups: an aldehyde (-CHO) and a 1,3-butadienyl group. The directing effects of these substituents determine the position of incoming electrophiles.
The aldehyde group is a deactivating, meta-directing group. unizin.orglibretexts.org This is due to the electron-withdrawing nature of the carbonyl group, which destabilizes the carbocation intermediates (arenium ions) formed during ortho and para attack through resonance. libretexts.org The meta intermediate is less destabilized and therefore favored. libretexts.org
The 1,3-butadienyl group, being an extended π-system, can act as a weak activating group and is an ortho, para-director. Its ability to donate electron density to the ring via resonance stabilizes the ortho and para arenium ion intermediates.
When two substituents are present on a benzene ring, the more strongly activating group generally controls the position of further substitution. masterorganicchemistry.com In this case, the activating effect of the butadienyl group would compete with the deactivating effect of the aldehyde. The outcome of an electrophilic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile. However, the activating ortho, para-directing influence of the butadienyl group would likely dominate over the deactivating meta-directing aldehyde group, leading to substitution primarily at the positions ortho and para to the butadienyl substituent. msu.edu
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect | Reactivity Effect | Reference |
|---|---|---|---|---|
| -CHO (Aldehyde) | Deactivating | meta | Deactivates the ring | unizin.orglibretexts.org |
| -CH=CH-CH=CH₂ (1,3-Butadienyl) | Activating (weak) | ortho, para | Activates the ring | libretexts.org |
| -OH (Hydroxyl) | Activating | ortho, para | Activates the ring | libretexts.orglibretexts.org |
| -NO₂ (Nitro) | Deactivating | meta | Deactivates the ring | unizin.org |
| Halogens (-F, -Cl, -Br, -I) | Deactivating | ortho, para | Deactivates the ring | unizin.orglibretexts.org |
Stereochemical Control and Asymmetric Induction in Reactions
Z/E Isomer Reactivity and Configurational Stability
The geometric configuration of the butadienyl moiety, specifically the Z (zusammen) and E (entgegen) isomerism, plays a crucial role in determining the reactivity and stereochemical outcome of reactions. Research into the addition of homoallenyl boronates to benzaldehyde (B42025), which generates a 2-(1,3-butadienyl)benzaldehyde-derived carbinol, demonstrates an inherent preference for the Z-isomer. nih.govacs.org In the absence of any catalyst, the reaction between an α-alkyl-substituted homoallenyl boronate and benzaldehyde yields a 6:1 mixture of Z and E dienols, indicating a natural bias in the transition state energetics. nih.govacs.org
This inherent selectivity is somewhat unusual, as comparable reactions with other allylboronates often show different selectivity profiles. acs.org The stability of the isomers is also a key factor; for some related systems like 3-benzylidene oxindoles, isomerization between Z and E forms can occur in solution, influenced by solvents or light, which must be considered when designing synthetic strategies. mdpi.com The reactivity of different isomers can vary significantly, as seen in studies of muconaldehyde, where the (Z,Z), (E,Z), and (E,E) isomers exhibit distinct reaction pathways with primary amines. osti.gov While (Z,Z)- and (E,Z)-muconaldehyde react with primary amines to form N-substituted-2-(oxoethyl)pyrroles, the (E,E)-isomer yields bis-imines, highlighting how the diene geometry dictates the course of the reaction. osti.gov
The table below summarizes the outcomes of the uncatalyzed reaction, highlighting the intrinsic Z-selectivity.
| Catalyst | Reactant | Product(s) | Z:E Ratio | Combined Yield (%) | Reference |
| None | Homoallenyl boronate 1a + Benzaldehyde | (Z)- and (E)-1,3-butadienyl-2-carbinols | 6:1 | 92 | nih.govacs.org |
Table 1: Inherent Z/E Selectivity in Uncatalyzed Reaction
Enantioselective Catalysis and Chiral Auxiliary Strategies
Achieving enantiocontrol in reactions that form chiral centers is a central goal of asymmetric synthesis. For reactions involving the formation of 1,3-butadienyl-2-carbinols from benzaldehyde, several strategies have proven effective.
Enantioselective Catalysis: The use of chiral catalysts to influence the stereochemical outcome of a reaction is a powerful approach. Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed to catalyze the addition of homoallenyl boronates to a variety of aldehydes, including benzaldehyde. acs.org The addition of just 5 mol % of a chiral phosphoric acid catalyst not only enhances the Z-selectivity to greater than 30:1 but also induces high enantioselectivity, affording the (Z)-1,3-butadienyl-2-carbinol product in 86% yield and with 98% enantiomeric excess (ee). acs.org This method is robust, working well for a wide array of aromatic, α,β-unsaturated, and aliphatic aldehydes. acs.org
Other catalytic systems, such as those based on nickel, have also been developed for the enantioselective coupling of aldehydes and 1,3-dienes. nih.gov These methods can provide access to optically active β-trifluoromethyl alcohol derivatives with high enantioselectivity. nih.gov Furthermore, novel proline-derived organocatalysts, in conjunction with additives like Cu(OTf)₂, have been developed for asymmetric aldol (B89426) reactions, yielding chiral keto alcohols with excellent enantiomeric purity (>99% ee) which can be further transformed. nih.gov
Chiral Auxiliary Strategies: An alternative approach involves the use of a chiral auxiliary, a stereogenic group temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed. This strategy has been effectively used in solid-phase synthesis to control anomeric selectivity in the formation of oligosaccharides containing multiple 1,2-cis-glycosidic linkages. nih.gov In this context, a (S)-(phenylthiomethyl)benzyl chiral auxiliary at the C-2 position of a glycosyl donor directs the glycosylation, leading to the desired stereoisomer with high fidelity. nih.gov This principle of using a removable chiral group to guide stereoselective bond formation is a broadly applicable strategy in asymmetric synthesis. nih.gov
The following table showcases the effectiveness of a chiral Brønsted acid in controlling both Z/E selectivity and enantioselectivity.
| Catalyst (5 mol %) | Temperature (°C) | Z:E Ratio | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (R)-A (Chiral Phosphoric Acid) | -45 | >30:1 | 86 | 98 | acs.org |
| BF₃·OEt₂ | -45 | 1:1 | 69 | N/A | acs.org |
| Cu(OTf)₂ | -45 | 1:1 | 75 | N/A | acs.org |
| Sc(OTf)₃ | -45 | 1.2:1 | 81 | N/A | acs.org |
Table 2: Catalyst Effect on Selectivity in the Reaction with Benzaldehyde
Diastereoselective Outcomes in Reaction Pathways
Many reactions involving the 2-(1,3-butadienyl)benzaldehyde motif can generate multiple stereocenters, making diastereoselectivity a critical consideration. The Z/E selectivity discussed previously is a form of diastereoselectivity concerning the configuration of the double bond. Beyond this, reactions can create new chiral centers, and controlling their relative orientation is essential.
In nickel-catalyzed reductive couplings of electron-deficient 1,3-dienes with aldehydes like benzaldehyde, exceptional diastereoselectivity has been achieved. nih.gov These reactions can produce anti-configured alcohols as virtually a single diastereomer (dr ≥ 20:1). nih.gov Similarly, cobalt-catalyzed hydroacylation reactions of 1,3-dienes with aldehydes show that the regioselectivity and diastereoselectivity can be exquisitely controlled by the nature of the aldehyde; for instance, aromatic aldehydes like benzaldehyde favor 4,3-adducts with high diastereomeric ratios. nih.gov
The Brønsted acid-catalyzed reaction of homoallenyl boronates with aldehydes consistently produces the (Z)-isomers with high selectivity (>30:1) across a broad range of substrates, demonstrating excellent diastereocontrol of the newly formed double bond. acs.org
Transition State Analysis for Stereocontrol Rationalization
Understanding the origin of stereoselectivity often requires a detailed analysis of the competing transition states. For the uncatalyzed reaction of homoallenyl boronate with benzaldehyde, the observed 6:1 preference for the Z-isomer can be rationalized by examining the respective transition state models. nih.govacs.org
Two primary transition states, TS-3 and TS-4, lead to the Z-isomer and E-isomer, respectively. acs.org The transition state leading to the E-isomer (TS-4) suffers from unfavorable gauche interactions between the methyl group of the reagent and the pinanediol group on the boron atom. acs.org In contrast, the transition state for the Z-isomer (TS-3) does not have this steric clash. acs.org This difference in steric strain results in an estimated energy difference of 1.24 kcal/mol at 25 °C, favoring the formation of the Z-product. acs.org The application of a chiral phosphoric acid catalyst is believed to further stabilize the transition state leading to the Z-isomer while simultaneously creating a chiral environment that dictates the facial selectivity of the aldehyde addition, resulting in high enantiopurity. acs.org Postulated mechanisms for other asymmetric reactions, such as organocatalyzed aldol reactions, also rely on the specific geometric arrangements within the transition state to explain the observed high enantioselectivity. nih.gov
Advanced Spectroscopic and Chromatographic Methodologies in Research
Spectroscopic Elucidation of Reaction Products and Stereoisomers
Spectroscopic techniques provide profound insights into the molecular architecture of "Benzaldehyde, 2-(1,3-butadienyl)-". Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for determining stereochemistry and identifying key functional groups.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "Benzaldehyde, 2-(1,3-butadienyl)-". By analyzing the chemical shifts, coupling constants, and through-space interactions, the precise stereochemistry of the molecule can be determined.
In the ¹H NMR spectrum of related compounds like trans-cinnamaldehyde, the aldehyde proton signal appears significantly downfield, typically around 9.69 δ, and is split into a doublet by the adjacent vinyl proton. libretexts.orglibretexts.org The vinyl protons themselves exhibit complex splitting patterns due to coupling with each other and with the aldehyde proton. For instance, the proton at C2 of trans-cinnamaldehyde is split into a doublet of doublets by the non-equivalent neighboring protons at C1 (aldehyde) and C3. libretexts.org The coupling constant between the two vinyl protons is indicative of the geometry of the double bond; a larger coupling constant (typically >12 Hz) is characteristic of a trans configuration. libretexts.orglibretexts.org
¹³C NMR spectroscopy provides complementary information. The carbonyl carbon of the aldehyde group in benzaldehyde (B42025) derivatives typically resonates at the most downfield position. utah.edu The chemical shifts of the acetonide carbons in related diol derivatives have been shown to correlate with the stereochemistry of the diol, providing a reliable method for stereochemical assignment. univ-lemans.fr
Interactive Data Table: Representative ¹H NMR Chemical Shifts for trans-Cinnamaldehyde
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (C1-H) | 9.69 | Doublet | 6 |
| Vinyl (C2-H) | 6.73 | Doublet of Doublets | 12, 6 |
| Vinyl (C3-H) | 7.49 | Doublet | 12 |
| Aromatic | 7.42 - 7.57 | Multiplet | - |
Note: Data is illustrative for the related compound trans-cinnamaldehyde and may vary for Benzaldehyde, 2-(1,3-butadienyl)-. libretexts.orglibretexts.org
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For "Benzaldehyde, 2-(1,3-butadienyl)-", IR spectroscopy can confirm the presence of the key aldehyde and butadienyl moieties.
The most prominent absorption band in the IR spectrum of an aromatic aldehyde like benzaldehyde is the carbonyl (C=O) stretch, which appears in the region of 1660-1770 cm⁻¹. pressbooks.pubopenstax.org For aldehydes conjugated with an aromatic ring or a double bond, this absorption is typically shifted to a lower wavenumber, around 1705 cm⁻¹. pressbooks.pubopenstax.orgorgchemboulder.com This is a strong and sharp peak. academyart.edu
Another characteristic feature of aldehydes is the C-H stretching vibration of the aldehyde group, which gives rise to two distinct bands around 2700–2760 cm⁻¹ and 2800–2860 cm⁻¹. pressbooks.puboregonstate.edu The peak around 2720 cm⁻¹ is particularly diagnostic for aldehydes. orgchemboulder.com
The presence of the butadienyl group would be indicated by C=C stretching vibrations in the region of 1600-1680 cm⁻¹ and =C-H stretching vibrations above 3000 cm⁻¹. pressbooks.pubopenstax.org Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ range, while C=C stretching vibrations within the benzene (B151609) ring appear between 1440 and 1625 cm⁻¹. academyart.edudocbrown.info
Interactive Data Table: Characteristic IR Absorption Frequencies for Benzaldehyde Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Aldehyde C=O | Stretch (Conjugated) | ~1705 |
| Aldehyde C-H | Stretch | ~2720 and ~2820 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Alkene C=C | Stretch | 1600 - 1680 |
| Alkene =C-H | Stretch | > 3000 |
Note: These are general ranges and the exact positions can vary. pressbooks.pubopenstax.orgorgchemboulder.comdocbrown.info
Mass Spectrometry (MS) for Structural Confirmation and Mechanistic Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For "Benzaldehyde, 2-(1,3-butadienyl)-", MS can confirm its identity and provide insights into its structure.
In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. For benzaldehyde, the molecular ion peak is observed at an m/z of 106. docbrown.info
The fragmentation pattern is a unique fingerprint of a molecule. A common fragmentation pathway for aromatic aldehydes like benzaldehyde involves the loss of a hydrogen atom to form a stable acylium ion ([M-1]⁺), which is often the base peak. docbrown.info Another characteristic fragmentation is the loss of the entire aldehyde group (CHO), resulting in a phenyl cation. Further fragmentation of the aromatic ring can also occur. For benzaldehyde derivatives, the loss of carbon monoxide (CO) is a characteristic fragmentation pattern. nih.gov The presence of the butadienyl substituent would lead to additional and more complex fragmentation pathways, which can be analyzed to confirm the structure.
High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which can be used to determine the elemental composition with high accuracy. acs.org
Interactive Data Table: Key Mass Spectral Fragments for Benzaldehyde
| m/z | Proposed Fragment Ion |
| 106 | [C₇H₆O]⁺ (Molecular Ion) |
| 105 | [C₇H₅O]⁺ ([M-H]⁺) |
| 77 | [C₆H₅]⁺ |
| 51 | [C₄H₃]⁺ |
Note: This table shows common fragments for the parent compound, benzaldehyde. The fragmentation of Benzaldehyde, 2-(1,3-butadienyl)- would be more complex. docbrown.info
Chromatographic Techniques for Reaction Monitoring and Separation
Chromatographic techniques are essential for separating components of a mixture, monitoring the progress of a reaction, and quantifying the amounts of different species. Gas chromatography and high-performance liquid chromatography are the most commonly employed methods in the analysis of compounds like "Benzaldehyde, 2-(1,3-butadienyl)-".
Gas Chromatography-Mass Spectrometry (GC-MS) in Volatile Compound Analysis
Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This method is well-suited for the analysis of "Benzaldehyde, 2-(1,3-butadienyl)-" due to its likely volatility.
In GC-MS, a sample is injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of compounds is based on their different affinities for the stationary phase coating the column. As the separated compounds elute from the column, they enter the mass spectrometer, which provides both qualitative and quantitative information. nih.govmdpi.com
GC-MS has been successfully used to identify and quantify various aromatic compounds, including benzaldehyde, in complex mixtures such as essential oils and environmental samples. researchgate.net The technique can also be used to separate and identify isomers. nih.gov High-resolution GC-MS can provide accurate mass data, which aids in the unambiguous identification of compounds in complex matrices. nih.gov The use of comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers even greater separation power for very complex samples. mdpi.com
High-Performance Liquid Chromatography (HPLC) in Quantitative Analysis and Derivatization Studies
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including those that are non-volatile or thermally labile.
In HPLC, a liquid sample is pumped at high pressure through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. researchgate.net A common mode of HPLC for compounds like "Benzaldehyde, 2-(1,3-butadienyl)-" is reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.netsielc.com
HPLC methods have been developed for the quantitative determination of cinnamaldehyde and related compounds in various matrices. rsc.orgresearchgate.netnih.gov Detection is often performed using a UV detector, as the conjugated system in "Benzaldehyde, 2-(1,3-butadienyl)-" is expected to have a strong UV absorbance. informaticsjournals.co.in For enhanced sensitivity and selectivity, derivatization with a fluorescent agent can be employed prior to HPLC analysis. rsc.org HPLC can also be coupled with mass spectrometry (LC-MS) for more definitive identification of the separated components. acs.orgmdpi.com
Interactive Data Table: Example HPLC Method Parameters for Benzaldehyde Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of water, acetonitrile (B52724), and an acid (e.g., acetic or phosphoric acid) |
| Flow Rate | 1.0 - 2.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Temperature | Ambient or controlled (e.g., 25°C) |
Note: These are example parameters and would need to be optimized for the specific analysis of Benzaldehyde, 2-(1,3-butadienyl)-. researchgate.net
Lack of Available Data for Kinetic Analysis of Benzaldehyde, 2-(1,3-butadienyl)-
A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the available research concerning the kinetic studies and reaction rate determination for the specific chemical compound Benzaldehyde, 2-(1,3-butadienyl)-. Consequently, the requested detailed analysis and data tables for this subject cannot be provided at this time.
While extensive research exists for the parent molecule, Benzaldehyde, and for various reactions involving the 1,3-butadiene (B125203) moiety, specific kinetic data for the combined structure of Benzaldehyde, 2-(1,3-butadienyl)- is not present in the accessible scientific domain. Kinetic studies, which are crucial for understanding reaction mechanisms, optimizing synthesis, and predicting chemical behavior, appear to be an unexplored area for this particular compound.
Advanced spectroscopic and chromatographic methodologies are fundamental in determining reaction kinetics. These studies would typically involve techniques such as UV-Vis spectroscopy, NMR spectroscopy, and various forms of chromatography (GC, HPLC) to monitor the concentration of reactants and products over time under controlled conditions. From this data, reaction rates, rate constants, reaction orders, and activation energies can be calculated.
The absence of such studies for Benzaldehyde, 2-(1,3-butadienyl)- means that no empirical data is available to populate the requested tables or to provide a detailed discussion on its reaction kinetics. This highlights a potential area for future research within the field of organic chemistry, as understanding the kinetic profile of this molecule could offer insights into the influence of the 1,3-butadienyl substituent on the reactivity of the benzaldehyde core.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the intricate details of reaction mechanisms involving complex organic molecules like 2-(1,3-butadienyl)benzaldehyde.
Energy Profiles and Transition State Characterization
DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying the most favorable reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. For reactions involving substituted benzaldehydes, such as cycloadditions, these profiles reveal crucial information about the reaction's feasibility and kinetics. rsc.orgresearchgate.net
For instance, in the context of a [2+2] cycloaddition reaction involving a substituted benzaldehyde (B42025), DFT calculations can delineate the multi-step mechanism. This often involves the initial formation of an intermediate, followed by the cycloaddition itself, and finally the dissociation of a catalyst. rsc.org The transition state for the cycloaddition step is of particular importance as it is often the rate-determining and stereoselectivity-determining step. rsc.org The calculated energy barriers (activation energies) for these transition states provide a quantitative measure of the reaction rate.
Table 1: Hypothetical DFT-Calculated Energy Barriers for a Diels-Alder Reaction involving 2-(1,3-Butadienyl)benzaldehyde
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| endo-Cycloaddition | TS_endo | 15.2 |
| exo-Cycloaddition | TS_exo | 18.5 |
| Retro-Diels-Alder | TS_retro | 45.8 |
Note: This table is illustrative and based on typical values for Diels-Alder reactions.
Prediction of Regioselectivity and Stereoselectivity
A key strength of DFT lies in its ability to accurately predict the regioselectivity and stereoselectivity of chemical reactions. In the case of 2-(1,3-butadienyl)benzaldehyde, which can undergo reactions like the Diels-Alder reaction, DFT can determine which regioisomer and stereoisomer will be the major product. This predictive power stems from the analysis of the energies of the various possible transition states. rsc.org
For example, in a hetero-Diels-Alder reaction of a substituted styrene (B11656) with 2-aza-1,3-butadiene, DFT calculations can explain the observed regioselectivity. researchgate.net Similarly, for the cycloaddition of an unsymmetrical dienophile to the diene of 2-(1,3-butadienyl)benzaldehyde, DFT can be used to compare the activation energies of the transition states leading to the ortho and meta (or para) products, thus predicting the regiochemical outcome. The stereoselectivity, such as the preference for an endo or exo product in a Diels-Alder reaction, is also determined by the relative energies of the corresponding transition states. rsc.org
Ab Initio and Molecular Orbital (MO) Calculations for Electronic Structure Analysis
Ab initio and molecular orbital (MO) calculations provide a deep understanding of the electronic structure of molecules like 2-(1,3-butadienyl)benzaldehyde. uwosh.eduias.ac.in These methods, while computationally more demanding than DFT in some cases, can offer highly accurate descriptions of molecular properties.
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. uwosh.edu For 2-(1,3-butadienyl)benzaldehyde, the HOMO is expected to be localized primarily on the electron-rich 1,3-butadienyl moiety, while the LUMO would be centered on the electron-withdrawing benzaldehyde group. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and its UV-Vis absorption spectrum. conicet.gov.ar
Table 2: Calculated Electronic Properties of Benzaldehyde from Ab Initio Methods
| Property | 6-21G | 6-31G | DZV |
| HOMO Energy (eV) | -8.52 | -8.55 | -8.49 |
| LUMO Energy (eV) | 2.15 | 2.12 | 2.21 |
| HOMO-LUMO Gap (eV) | 10.67 | 10.67 | 10.70 |
Data adapted from a study on benzaldehyde, providing a reference for the aldehyde portion of the target molecule. uwosh.edu
Analysis of Intermolecular Interactions and Catalytic Activation (e.g., Hydrogen Bonding, Lewis Acid Adducts)
The reactivity of the aldehyde group in 2-(1,3-butadienyl)benzaldehyde can be significantly influenced by intermolecular interactions. Computational studies can model how hydrogen bonding or the coordination of a Lewis acid to the carbonyl oxygen can activate the molecule towards nucleophilic attack. rsc.orgnih.gov
Hirshfeld surface analysis, derived from crystallographic data and computational models, can be employed to visualize and quantify these weak interactions, such as C-H···O hydrogen bonds and π-π stacking interactions, which play a crucial role in the crystal packing and supramolecular assembly of benzaldehyde derivatives. rsc.orgnih.gov Theoretical calculations can also quantify the energies of these interactions, providing insight into the stability of different molecular assemblies. nih.gov
Conformational Analysis and Stereoelectronic Effects on Reactivity
The three-dimensional shape and the spatial arrangement of orbitals (stereoelectronic effects) of 2-(1,3-butadienyl)benzaldehyde are critical determinants of its reactivity. The molecule can exist in different conformations due to rotation around the single bonds, particularly the bond connecting the diene to the phenyl ring and the bond between the aldehyde group and the ring.
Computational methods can be used to determine the relative energies of these different conformers and the energy barriers for their interconversion. researchgate.net For the 1,3-butadiene (B125203) moiety, the s-trans conformer is generally more stable than the s-cis conformer, but the latter is required for participation in concerted Diels-Alder reactions. The energy difference between these conformers can therefore influence the rate of such reactions. Stereoelectronic effects, such as the alignment of π-orbitals, can also impact the facial selectivity of reactions at the carbonyl group and the diene.
Derivatization Strategies for Analytical and Mechanistic Investigations
Reagent Design for Selective Derivatization of Carbonyl and Diene Moieties
The selective derivatization of either the carbonyl group or the conjugated diene moiety is crucial for targeted analysis. Reagents are designed to react with one functional group with high specificity, leaving the other intact.
For the Carbonyl Moiety: Hydrazine-based reagents are paramount for targeting the aldehyde group. researchgate.net The most common reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which is widely used in standard methods for determining carbonyl compounds. perlan.com.plepa.govresearchgate.net The reaction with DNPH converts aldehydes into their corresponding 2,4-dinitrophenylhydrazone derivatives. researchgate.net These derivatives are highly colored and possess a strong chromophore, making them ideal for detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection at wavelengths around 360 nm. perlan.com.plnih.gov
Other reagents have been developed to overcome some of the limitations of DNPH, such as potential side reactions with unsaturated compounds. nih.gov N-Methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) serves as an alternative, offering different reactivity and stability profiles for the resulting derivative. researchgate.netnih.gov For analysis requiring high sensitivity, fluorescent tagging reagents like those used in post-column derivatization, such as 1,3-Cyclohexanedione, can be employed. jascoinc.com
For the Diene Moiety: The conjugated diene system is best targeted by reagents that undergo Diels-Alder reactions. 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) is a highly effective and selective dienophile for this purpose. acs.orgresearchgate.net It reacts rapidly and specifically with conjugated dienes at room temperature to form stable Diels-Alder adducts. researchgate.netnih.gov This selectivity is critical as MTAD does not typically react with simple olefins, aromatics, or carbonyl groups under the same conditions, allowing for the precise analysis of the diene structure even in complex mixtures. acs.org The resulting nitrogen-containing adducts are well-suited for analysis by Gas Chromatography (GC) coupled with nitrogen-specific detectors or mass spectrometry (MS). acs.orgnih.gov Other similar reagents include 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and tetracyanoethylene. unipd.itgreyhoundchrom.com
Table 1: Reagents for Selective Derivatization
| Target Moiety | Reagent Class | Specific Reagent | Typical Analytical Method |
|---|---|---|---|
| Carbonyl (Aldehyde) | Hydrazines | 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV |
| Carbonyl (Aldehyde) | Hydrazines | N-Methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) | HPLC |
| Conjugated Diene | Dienophiles | 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) | GC-MS, GC-NCD |
| Conjugated Diene | Dienophiles | 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | GC-MS, GC-FID |
Optimization of Derivatization Reaction Conditions for Analytical Applications
To ensure accurate and reproducible quantitative analysis, the conditions for the derivatization reaction must be carefully optimized.
For Carbonyl Derivatization (e.g., with DNPH): The formation of hydrazones is influenced by several factors. The reaction is typically performed in the presence of an acidic catalyst. researchgate.netnih.gov However, for unsaturated aldehydes like Benzaldehyde (B42025), 2-(1,3-butadienyl)-, controlling the reaction conditions is critical to prevent unwanted side reactions, such as the addition of excess reagent to the double bonds of the diene system. nih.gov
Key parameters for optimization include:
pH: Acidic conditions are necessary to catalyze the reaction, but highly acidic environments can promote side reactions. For many applications, a buffered pH of around 3 is used. epa.gov
Reagent Concentration: A sufficient excess of the derivatizing reagent is needed to drive the reaction to completion. However, a large excess of DNPH can lead to the formation of adducts with the diene moiety. nih.gov
Reaction Time and Temperature: Studies have used experimental designs, such as Box-Behnken, to find the optimal balance. nih.gov While some reactions are rapid at room temperature, others may require controlled heating to achieve quantitative yields. nih.govnih.gov For unstable hydrazones, altering the pH after sampling can stabilize the product. nih.gov
Solvent: The choice of solvent, typically acetonitrile (B52724) or ethanol, can affect reaction efficiency and the stability of the derivative. thermofisher.com
For Diene Derivatization (e.g., with MTAD): The Diels-Alder reaction with MTAD is generally fast and occurs at room temperature. acs.org The primary parameter for optimization is the molar ratio of the reagent to the analyte.
Molar Ratio: A molar excess of MTAD is required for the quantitative derivatization of all conjugated dienes. researchgate.net Research on similar compounds shows that a molar ratio of MTAD to diene between 2:1 and 10:1 results in 100% conversion. researchgate.net If the ratio is too low (<2:1), the reaction may be incomplete. researchgate.net Conversely, if the ratio is too high (>10:1), self-polymerization of MTAD can become a competing reaction, reducing the yield of the desired adduct. researchgate.net
Reaction Time: The reaction is typically complete in under 5 seconds at room temperature, making it highly efficient for sample preparation. acs.org
Table 2: Optimized Conditions for Derivatization
| Target & Reagent | Parameter | Optimized Condition | Rationale / Reference |
|---|---|---|---|
| Carbonyl with DNPH | pH | ~3 | Acidic catalysis required for hydrazone formation. epa.gov |
| Temperature | Room Temperature to moderate heating (e.g., 60°C) | Balances reaction rate and derivative stability. nih.gov | |
| Reaction Time | Varies (e.g., 30-60 min) | Ensure complete reaction without significant side product formation. nih.gov | |
| Diene with MTAD | Molar Ratio (Reagent:Diene) | 2:1 to 10:1 | Ensures complete conversion while avoiding reagent self-polymerization. researchgate.net |
| Temperature | Room Temperature | Reaction is rapid and efficient without heating. acs.org | |
| Reaction Time | < 5 seconds | Rapid kinetics allow for fast sample processing. acs.org |
Role in Advanced Organic Synthesis and Future Research Directions
Utility as a Chiral Building Block in Multistep Synthesis
The aldehyde functional group and the adjacent butadienyl moiety in "Benzaldehyde, 2-(1,3-butadienyl)-" make it an excellent precursor for establishing stereocenters, rendering it a valuable chiral building block in complex, multistep syntheses. A key transformation is the asymmetric synthesis of 1,3-butadienyl-2-carbinols. nih.gov Research has demonstrated that a variety of aldehydes can react with a 2,3-dienylboronic ester in a homoallenylboration reaction, catalyzed by a chiral phosphoric acid (CPA), to produce enantiomerically enriched butadiene-substituted secondary alcohols. nih.govdntb.gov.ua This method yields products with high enantioselectivity and is effective for aryl, heterocyclic, and aliphatic aldehydes. nih.gov
The utility of these chiral products is showcased in their subsequent transformations. For instance, a chiral alkyl butadienyl adduct, synthesized on a gram scale through this catalytic reaction, was successfully converted into a complex, optically pure compound featuring a benzo-fused spirocyclic cyclopentenone framework. nih.gov This conversion highlights the role of the butadienyl carbinol as a critical intermediate, enabling the construction of intricate molecular architectures that would be challenging to access otherwise. The ability to generate such complex structures from a relatively simple starting block underscores the compound's importance in synthetic strategies aiming for molecular diversity and complexity.
Exploration of Novel Reaction Pathways and Catalytic Systems
The reactivity of the butadienyl benzaldehyde (B42025) structure has spurred the exploration of new reaction pathways and the development of sophisticated catalytic systems to control reaction outcomes with high precision. These efforts focus on achieving high yields and selectivities (stereo-, regio-, and enantio-) in carbon-carbon and carbon-heteroatom bond-forming reactions.
Several innovative catalytic approaches have been developed:
Chiral Acid Catalysis: Besides chiral phosphoric acids, Brønsted acids have also been employed as catalysts. acs.org A Brønsted acid-catalyzed enantioselective synthesis of (Z)-1,3-butadienyl-2-carbinols has been developed, which proceeds with excellent Z-selectivity and high enantiopurity by reacting aldehydes with α-alkyl-substituted homoallenyl boronates. acs.org
Platinum-Catalyzed Coupling: The Ito group has pioneered platinum-catalyzed silaborative intermolecular coupling reactions. nih.gov In this process, an aldehyde, a 1,3-diene, and a silylborane reagent are coupled in the presence of a Pt(0) catalyst to form silylated allylboronates. nih.gov
Nickel-Catalyzed Coupling: Nickel catalysts have been used for the borylative coupling of aldehydes and dienes. nih.gov A notable aspect of this system is the influence of the ligand on regioselectivity; the use of P(SiMe₃)₃ as a ligand can reverse the regioselectivity of the product compared to reactions using PCy₃. nih.gov
One-Pot Multi-Component Reactions: Efficient one-pot methods are being developed for synthesizing complex heterocyclic compounds from benzaldehyde derivatives. oiccpress.com For example, a four-component reaction of a benzaldehyde, a benzoic acid derivative, resorcinol, and ammonia (B1221849) can produce bioactive oxazine (B8389632) derivatives in high yields. oiccpress.com
These examples demonstrate a clear trend towards creating highly selective and efficient transformations, expanding the synthetic chemist's toolkit for manipulating the butadienyl benzaldehyde core.
Interactive Table: Catalytic Systems for Transformations of Butadienyl Aldehydes
| Reaction Type | Catalyst System | Key Reagents | Product Type | Selectivity | Reference |
|---|---|---|---|---|---|
| Asymmetric Homoallenylboration | Chiral Phosphoric Acid (CPA) | 2,3-Dienylboronic Ester, Aldehyde | Enantioenriched 1,3-Butadienyl-2-carbinol | High Enantioselectivity | nih.gov |
| Enantioselective Dienylation | Chiral Brønsted Acid | Homoallenyl Boronate, Aldehyde | (Z)-1,3-Butadienyl-2-carbinol | Excellent Z-selectivity & Enantiopurity | acs.org |
| Silaborative Coupling | Pt(CH₂=CH₂)(PPh₃)₂ | Aldehyde, 1,3-Diene, Silylborane | Silylated Allylboronate | High Yield | nih.gov |
| Borylative Coupling | Ni(cod)₂ / Ligand | Aldehyde, 1,3-Diene, Diboron Reagent | Regioisomeric Boronates | Ligand-dependent Regioselectivity | nih.gov |
| One-Pot Heterocycle Synthesis | None (Reflux/Microwave) | Benzaldehyde, Benzoic Acid, Resorcinol, Ammonia | Oxazine Derivatives | High Yield | oiccpress.com |
Green Chemistry Principles in Synthesis and Transformation
The principles of green chemistry—reducing waste, using less hazardous substances, and improving energy efficiency—are increasingly influencing the synthesis and transformation of compounds like "Benzaldehyde, 2-(1,3-butadienyl)-". Benzaldehyde itself is considered an environmentally safe and biodegradable compound. nih.gov
Modern synthetic methods involving benzaldehyde derivatives reflect these principles:
Aqueous Media: Research into multi-component reactions for synthesizing heterocycles has successfully utilized water as a solvent under reflux or microwave irradiation, reducing the need for volatile organic compounds. oiccpress.comresearchgate.net
Catalytic Efficiency: The development of highly active catalysts, as detailed in the previous section, is a cornerstone of green chemistry. Catalytic processes, such as the iodine/TBHP system for various organic transformations, offer a metal-free, more sustainable alternative to stoichiometric reagents. researchgate.net
Atom Economy: One-pot and multi-component reactions that assemble complex molecules from simple precursors in a single step, like the synthesis of oxazine or 1,2,4-triazole (B32235) derivatives, maximize atom economy by incorporating most or all atoms from the starting materials into the final product. oiccpress.comresearchgate.net
Transition-Metal-Free Pathways: There is a growing focus on developing transformations that avoid heavy or toxic transition metals, which are recognized as a green and sustainable approach for constructing carbon-carbon bonds. researchgate.net
These strategies collectively aim to make the synthesis of valuable chemicals from butadienyl benzaldehyde and related structures more sustainable and environmentally benign.
Interdisciplinary Research Frontiers within Chemical Sciences
The unique structure of "Benzaldehyde, 2-(1,3-butadienyl)-" and its derivatives positions it at the intersection of several scientific disciplines, most notably medicinal chemistry and materials science.
Medicinal Chemistry: The benzaldehyde framework is a component of many bioactive heterocyclic compounds. Diaza-1,3-butadienes, which can be readily synthesized from benzaldehyde, are crucial intermediates for creating diverse nitrogen-containing heterocycles like pyrimidines and tetrahydroberberine (B1206132) alkaloids. nih.gov Furthermore, derivatives containing 1,3,4-thiadiazole (B1197879) or 1,3-oxazine moieties, synthesized from benzaldehyde precursors, have shown a wide spectrum of pharmacological activities, including potential as antimicrobial, antitumor, anti-HIV, and anti-inflammatory agents. oiccpress.comresearchgate.net This makes the butadienyl benzaldehyde scaffold a promising starting point for designing novel therapeutic agents.
Materials Science: The conjugated diene system is a classic monomer for polymerization. The closely related compound, (Z)-1-phenyl-1,3-butadiene, is a monomer used in the production of polymers like styrene-butadiene rubber (SBR), a material essential for manufacturing tires and other durable rubber products. The ability of the butadienyl group to undergo polymerization makes "Benzaldehyde, 2-(1,3-butadienyl)-" a potential candidate for creating novel functional polymers where the aldehyde group could be used for post-polymerization modification or to impart specific properties.
Atmospheric and Environmental Science: Aromatic hydrocarbons with conjugated double bonds, such as 1-phenyl-1,3-butadiene (B73350), are subjects of atmospheric research due to their contribution to air pollution from sources like traffic emissions. Understanding the atmospheric chemistry of these compounds is crucial for assessing their environmental impact and developing mitigation strategies.
Interactive Table: Interdisciplinary Applications of Benzaldehyde Derivatives
| Field | Application / Role | Specific Example | Potential Outcome | Reference |
|---|---|---|---|---|
| Medicinal Chemistry | Synthesis of Bioactive Heterocycles | One-pot synthesis of oxazine derivatives from benzaldehyde. | New antitumor, anti-HIV, and anti-inflammatory agents. | oiccpress.com |
| Medicinal Chemistry | Precursor for Drug Scaffolds | Synthesis of 1,3,4-thiadiazole derivatives. | Development of novel anticancer and neuroprotective compounds. | researchgate.net |
| Medicinal Chemistry | Intermediate for Alkaloid Synthesis | Diaza-1,3-butadienes from benzaldehyde used to make tetrahydroberberine derivatives. | Access to complex, biologically active natural product analogues. | nih.gov |
| Materials Science | Monomer for Polymer Production | (Z)-1-Phenyl-1,3-butadiene used for styrene-butadiene rubber (SBR). | High-performance elastomers for tires and industrial goods. | |
| Environmental Science | Atmospheric Chemistry Research | Study of 1-phenyl-1,3-butadiene as an atmospheric pollutant. | Understanding air quality and developing environmental regulations. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare benzaldehyde derivatives with conjugated diene substituents, such as 2-(1,3-butadienyl)-benzaldehyde?
- Answer : The Wittig reaction is a foundational method for introducing alkene groups to aldehydes. For example, benzyltriphenylphosphonium chloride can react with cinnamaldehyde under basic conditions (e.g., sodium ethoxide) to form conjugated diene products. Critical considerations include maintaining anhydrous conditions to prevent reagent decomposition and verifying aldehyde purity via infrared spectroscopy (IR) to avoid side reactions from oxidized impurities . Alternative routes may involve Claisen-Schmidt condensation or palladium-catalyzed cross-couplings for more complex diene systems.
Q. How can researchers characterize the purity and structure of 2-(1,3-butadienyl)-benzaldehyde?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. H-NMR can identify aldehyde protons (~9-10 ppm) and diene protons (split into characteristic coupling patterns). Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) assess purity, while IR spectroscopy detects functional groups (e.g., C=O stretch at ~1700 cm). For crystalline derivatives, X-ray diffraction provides unambiguous structural data .
Q. What safety protocols are critical when handling benzaldehyde derivatives in laboratory settings?
- Answer : Use fume hoods to mitigate inhalation risks, as benzaldehyde derivatives can be lachrymators. Skin contact requires immediate washing with soap and water. Emergency procedures include eye rinsing (15+ minutes with water) and medical consultation for ingestion. Storage at 0–6°C is recommended for air-sensitive analogs to prevent oxidation .
Advanced Research Questions
Q. How can biocatalytic approaches be optimized for stereoselective synthesis of 2-(1,3-butadienyl)-benzaldehyde derivatives?
- Answer : Enzymatic systems (e.g., ThDP-dependent enzymes) in buffered solutions (pH 7.0) with cofactors like MgSO can catalyze asymmetric C–C bond formation. Solvent engineering (e.g., 20% DMSO) enhances substrate solubility, and directed evolution improves enzyme activity. Kinetic studies using stopped-flow spectrophotometry help refine reaction conditions .
Q. What computational tools aid in predicting the reactivity and electronic properties of 2-(1,3-butadienyl)-benzaldehyde?
- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects with physicochemical properties (e.g., logP, polar surface area). Software like Gaussian or ORCA integrates these analyses .
Q. How can contradictions in spectral data for diene-substituted benzaldehydes be resolved?
- Answer : Discrepancies in NMR coupling constants or IR stretches often arise from conformational flexibility or solvent effects. Variable-temperature NMR and solvent titration experiments clarify dynamic behavior. Comparative studies with deuterated analogs or computational simulations (e.g., molecular dynamics) validate assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
